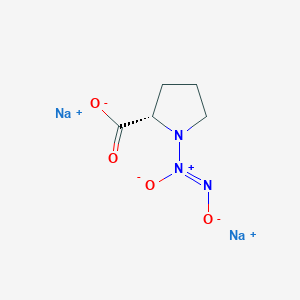
PROLI NONOate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROLI NONOate, also known as Disodium 1-[(2-carboxylato)pyrrolidin-1-yl]diazen-1-ium-1,2-diolate, is a nitric oxide donor compound. It is part of the diazeniumdiolate family, which are known for their ability to release nitric oxide under physiological conditions. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: PROLI NONOate is synthesized by reacting proline with nitric oxide under basic conditions. The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the diazeniumdiolate structure. The reaction is carried out under anaerobic conditions to prevent the oxidation of nitric oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: PROLI NONOate primarily undergoes decomposition reactions to release nitric oxide. This process is pH-dependent and follows first-order kinetics. At physiological pH (7.4), the compound has a half-life of approximately 1.8 seconds at 37°C .
Common Reagents and Conditions: The decomposition of this compound is facilitated by aqueous buffers, particularly those maintaining a neutral to slightly basic pH. Sodium hydroxide is commonly used to prepare stock solutions of the compound for experimental purposes .
Major Products Formed: The primary product of this compound decomposition is nitric oxide. This release of nitric oxide is highly controlled and predictable, making this compound a valuable tool in research and therapeutic applications .
Scientific Research Applications
PROLI NONOate has a wide range of applications in scientific research due to its ability to release nitric oxide in a controlled manner. Some of the key applications include:
Chemistry: Used as a reagent to study nitric oxide-related chemical reactions and mechanisms.
Biology: Employed in experiments to investigate the role of nitric oxide in cellular signaling, gene expression, and apoptosis.
Medicine: Explored for its potential therapeutic effects in conditions such as hypertension, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nitric oxide-releasing materials for antimicrobial and anti-biofilm applications .
Mechanism of Action
The mechanism of action of PROLI NONOate involves the release of nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide can activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation. Nitric oxide can also react with superoxide to form peroxynitrite, which has antimicrobial and cytotoxic properties .
Comparison with Similar Compounds
- DETA NONOate
- DEA NONOate
- MAHMA NONOate
Each of these compounds has unique properties in terms of nitric oxide release kinetics and stability, allowing researchers to choose the most appropriate compound for their specific experimental needs.
Properties
Molecular Formula |
C5H7N3Na2O4 |
|---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/b8-6-;;/t4-;;/m0../s1 |
InChI Key |
BWIOFDWWAQUTIZ-SUPBRFLVSA-L |
Isomeric SMILES |
C1C[C@H](N(C1)/[N+](=N/[O-])/[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
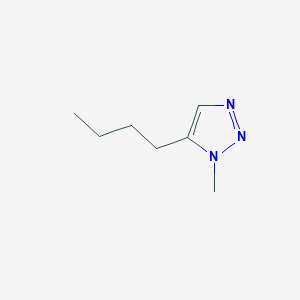
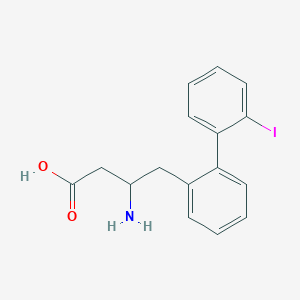
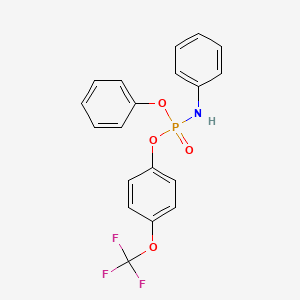
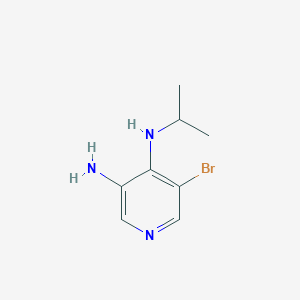
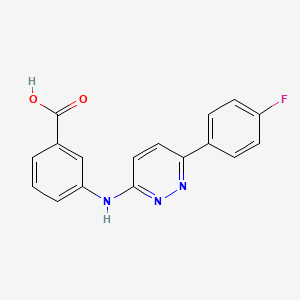
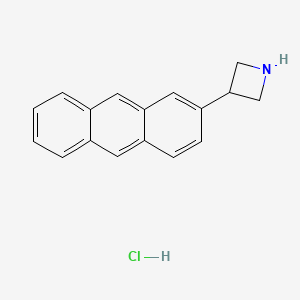
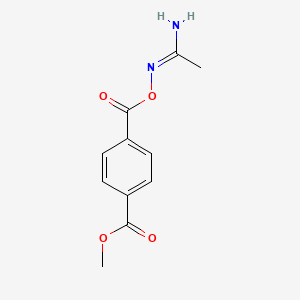
![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)
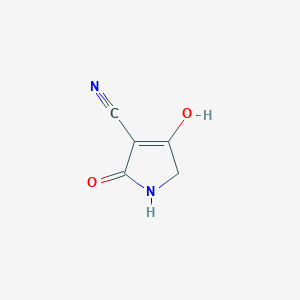

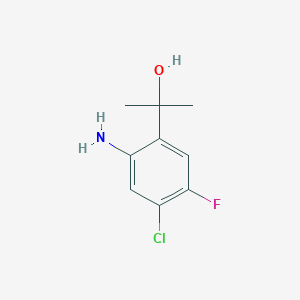
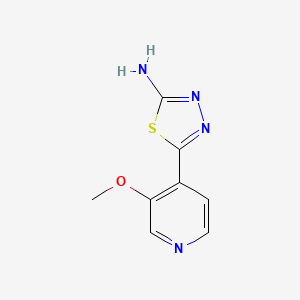
![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)
